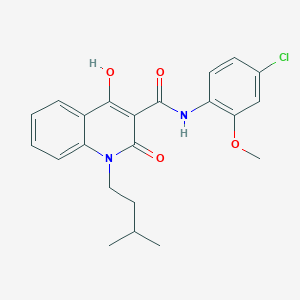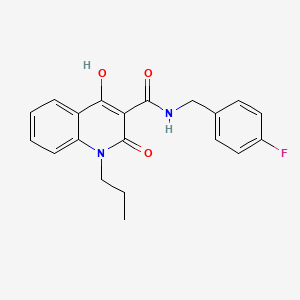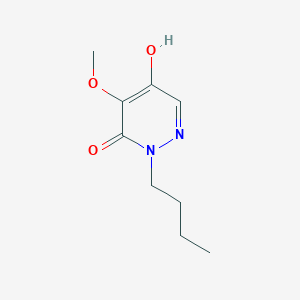
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that inhibits the activity of cyclooxygenase-2 (COX-2) enzymes. It was first synthesized in the 1990s and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone selectively inhibits the activity of COX-2 enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By blocking the activity of COX-2 enzymes, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone reduces inflammation and pain without affecting the activity of COX-1 enzymes, which are involved in the synthesis of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. It inhibits the production of prostaglandins, which are involved in inflammation and pain. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and angiogenesis. 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its selectivity for COX-2 enzymes, which allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of COX-1 enzymes. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been extensively studied and is widely available for use in scientific research. However, one limitation of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone is its potential to cause off-target effects, which may complicate data interpretation.
Orientations Futures
There are many potential future directions for research on 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone. One area of interest is the development of new drugs that target COX-2 enzymes with greater selectivity and potency. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone may have applications in the treatment of various inflammatory and cancerous conditions. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone.
Méthodes De Synthèse
The synthesis of 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone involves the reaction of 2-butyl-4-chloro-5-methoxy-3(2H)-pyridazinone with sodium hydroxide and 4-(methylsulfonyl) phenylboronic acid. The resulting compound is then purified through recrystallization to obtain 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone in its pure form.
Applications De Recherche Scientifique
2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been widely used in scientific research as a tool to study the role of COX-2 enzymes in various physiological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. Additionally, 2-butyl-5-hydroxy-4-methoxy-3(2H)-pyridazinone has been used to investigate the mechanisms of action of other drugs and to develop new drugs that target COX-2 enzymes.
Propriétés
IUPAC Name |
2-butyl-5-hydroxy-4-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-11-9(13)8(14-2)7(12)6-10-11/h6,12H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSOSVNJLNBFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-5-hydroxy-4-methoxypyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


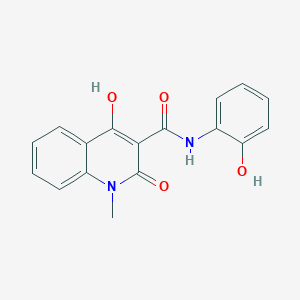
![3,3'-[(5-methyl-2-thienyl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913810.png)
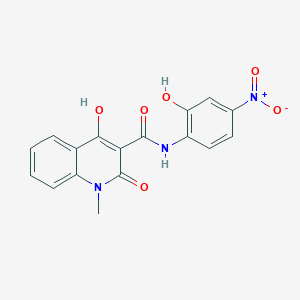
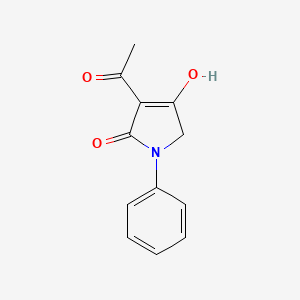

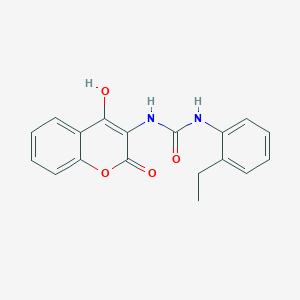
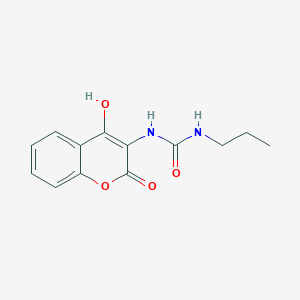

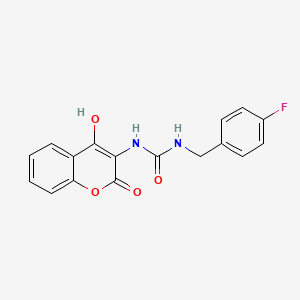
![3,3'-{[4-(difluoromethoxy)phenyl]methylene}bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5913843.png)
